molecular formula C11H10N2O2 B175835 3-(Quinoxalin-2-yl)propanoic acid CAS No. 1500-99-8

3-(Quinoxalin-2-yl)propanoic acid

Cat. No. B175835
CAS RN: 1500-99-8
M. Wt: 202.21 g/mol
InChI Key: NVVKLYVOIQWTAR-UHFFFAOYSA-N
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Description

3-(Quinoxalin-2-yl)propanoic acid is a compound with the molecular formula C11H10N2O2 . It is a weak base and can form salts with acids . It is an important biological agent with several prominent pharmacological effects .


Synthesis Analysis

The synthesis of quinoxaline and its derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . Other synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular structure of 3-(Quinoxalin-2-yl)propanoic acid consists of a quinoxaline ring attached to a propanoic acid group . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .


Chemical Reactions Analysis

Quinoxaline and its derivatives have been the subject of numerous chemical reactions. For instance, a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions was used to convert compound 2 into the Z-configured dehydroamino acid derivative 5 .


Physical And Chemical Properties Analysis

3-(Quinoxalin-2-yl)propanoic acid is a low melting solid and is miscible in water . It has a molecular weight of 202.21 .

Scientific Research Applications

Antimicrobial Drug Development

3-(Quinoxalin-2-yl)propanoic acid derivatives, due to their molecular similarity with fluoroquinolone antibiotics, are being explored for their potential as antimicrobial drugs. Analytical methods for quality control of these derivatives as active pharmaceutical ingredients (API) have been developed, focusing on solving the problem of tautomeric forms and identifying specific by-products of synthesis through techniques like liquid chromatography-mass spectrometry (LC-MS/MS) (Zubkov et al., 2016).

Corrosion Inhibition

Quinoxaline-based propanones have been studied as inhibitors of mild steel corrosion in hydrochloric acid. These compounds exhibit mixed-type inhibitive action, forming a pseudo-capacitive film on the steel surface. Their adsorption and corrosion inhibition efficiency are investigated using various methods, including electrochemical impedance spectroscopy and quantum chemical calculations (Olasunkanmi & Ebenso, 2019).

VEGF Inhibitors for Anti-Angiogenesis

Derivatives of 3-(Quinoxalin-2-yl)propanoic acid have shown potent inhibitory activity against vascular endothelial growth factor (VEGF)-induced proliferation, suggesting their potential use in inhibiting angiogenesis. A convenient and simple synthetic method for these derivatives has been developed, contributing to their application as VEGF inhibitors (Aoki et al., 2007).

Anticancer Activity

Certain derivatives of 3-(Quinoxalin-2-yl)propanoic acid exhibit anticancer activity. These compounds have been synthesized and evaluated against human cancer cell lines, demonstrating their potential as therapeutic agents. The structural properties of these compounds, including the presence of a quinoxaline ring and a peptidomimetic side chain, have been linked to their antiproliferative activity (El Rayes et al., 2019).

Pesticidal Activities

Quinoxaline derivatives, including those with a 3-(Quinoxalin-2-yl)propanoic acid structure, have been synthesized and tested for various pesticidal activities, such as herbicidal, fungicidal, and insecticidal effects. These studies help in the discovery of new pesticides with novel modes of action (Liu et al., 2020).

Future Directions

Quinoxaline and its derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens, and quinoxalines are an essential moiety to treat infectious diseases .

properties

IUPAC Name

3-quinoxalin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVKLYVOIQWTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303429
Record name 3-(quinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinoxalin-2-yl)propanoic acid

CAS RN

1500-99-8
Record name 2-Quinoxalinepropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(quinoxalin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Jiang, RC Beier, Z Wang, Y Wu… - Journal of agricultural …, 2013 - ACS Publications
Immunoassays contribute greatly to food safety. Yet there are no reported immunoassays that simultaneously detect MQCA and QCA, the marker residues for olaquindox and carbadox, …
Number of citations: 34 pubs.acs.org
X Zhang, D Peng, Y Pan, Y Wang, D Chen, Q Zhou… - Analytical …, 2015 - pubs.rsc.org
To monitor the illegal use of olaquindox (OLA) in animals, a novel hapten and monoclonal antibody for 3-methyl-quinoxaline-2-carboxylic acid (MQCA), the marker residue for OLA, had …
Number of citations: 11 pubs.rsc.org
VA Mamedov, VA Mamedov - Quinoxalines: Synthesis, Reactions …, 2016 - Springer
Derivatives of pyrrolo[1,2-a]quinoxalines (Fig. 3.1) have valuable characteristics and, in particular, marked biological activity and are a subject of constant interest. In spite of this, …
Number of citations: 2 link.springer.com

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